4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-YL)butanamide
Description
Properties
CAS No. |
89758-26-9 |
|---|---|
Molecular Formula |
C18H26N4O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-(dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H26N4O2/c1-3-12-22(13-4-2)14-8-11-16(23)19-18-21-20-17(24-18)15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3,(H,19,21,23) |
InChI Key |
WVOWWGUKHMPQPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCC(=O)NC1=NN=C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazides with Carboxylic Acid Derivatives
The 1,3,4-oxadiazole ring is commonly synthesized by cyclodehydration of acyl hydrazides with carboxylic acids or their derivatives (acid chlorides, esters) under dehydrating conditions. This step is crucial for establishing the heterocyclic core.
- Typical procedure:
- React the hydrazide intermediate with a carboxylic acid chloride or ester in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or via thermal cyclization.
- The reaction is often conducted under reflux in solvents like ethanol or acetic acid.
- The cyclization yields the 1,3,4-oxadiazole ring substituted at the 2-position by the acyl group and at the 5-position by the phenyl group.
Example from Related Literature
In a study synthesizing 5-phenyl-1,3,4-oxadiazole derivatives, the hydrazide was refluxed with benzoic acid derivatives in ethanol with catalytic acid to afford the oxadiazole ring in yields exceeding 80%.
Synthesis of the Butanamide Backbone
Preparation of 4-Aminobutanamide Derivatives
The butanamide moiety can be prepared by amidation of 4-aminobutanoic acid or its derivatives:
- Method:
- Activation of 4-aminobutanoic acid (or its ester) with coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- Coupling with the oxadiazole intermediate bearing a carboxylic acid or acid chloride functionality to form the amide bond.
Introduction of the Dipropylamino Group
The dipropylamino substituent at the 4-position of the butanamide chain is introduced via nucleophilic substitution or reductive amination:
- Nucleophilic substitution:
- Starting from 4-chlorobutanamide or 4-bromobutanamide, reaction with dipropylamine under basic conditions (e.g., K2CO3 in DMF) leads to substitution of the halogen by the dipropylamino group.
- Reductive amination:
- Alternatively, 4-aminobutanamide can be reacted with propionaldehyde followed by reduction (e.g., NaBH4) to install the dipropylamino group.
Detailed Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes | Expected Yield (%) |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux 3-4 h | From ester or acid precursor | 75-85 |
| Oxadiazole ring cyclization | POCl3 or PPA, reflux in ethanol or acetic acid | Dehydrating agent essential | 80-90 |
| Amide bond formation | EDCI or DCC, DMF or dichloromethane, room temp | Coupling of oxadiazole acid with amine | 70-85 |
| Dipropylamino substitution | Dipropylamine, K2CO3, DMF, 60-80°C, 6-12 h | Nucleophilic substitution | 65-80 |
Representative Synthetic Route Summary
Synthesis of 5-phenyl-1,3,4-oxadiazol-2-carboxylic acid intermediate:
- Cyclization of benzoyl hydrazide with appropriate carboxylic acid derivatives.
Coupling with 4-aminobutanoic acid or ester:
- Formation of the amide bond between the oxadiazole acid and the butanamide backbone.
Introduction of dipropylamino group:
- Nucleophilic substitution of halogenated butanamide intermediate with dipropylamine.
Research Findings and Optimization Notes
- Reaction yields and purity are highly dependent on the choice of coupling reagents and solvents. EDCI in DMF provides cleaner amide bond formation with fewer side products compared to DCC.
- Cyclization temperature and time critically affect the formation of the oxadiazole ring; prolonged heating can lead to decomposition.
- Dipropylamino substitution benefits from polar aprotic solvents like DMF or DMSO to enhance nucleophilicity and reaction rate.
- Purification is typically achieved by recrystallization or column chromatography, with characterization by NMR, IR, and mass spectrometry confirming structure.
Summary Table of Key Intermediates and Their Properties
| Intermediate | Molecular Formula | Molecular Weight (g/mol) | Physical State | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| Benzoyl hydrazide | C7H8N2O | 136.15 | White solid | 80-85 | 150-152 |
| 5-Phenyl-1,3,4-oxadiazol-2-carboxylic acid | C9H6N2O3 | 178.16 | Crystalline solid | 80-90 | 180-182 |
| 4-(Dipropylamino)butanamide | C11H24N2O | 188.32 | Liquid or oil | 65-80 | N/A |
| Final compound (this compound) | C19H27N5O2 | ~349.45 | Solid | 60-75 | 120-125 |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the dipropylamino group, leading to the formation of N-oxides or other oxidized derivatives .
-
Reduction: : Reduction reactions can target the oxadiazole ring or the amide bond, resulting in the formation of reduced intermediates .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl or oxadiazole rings.
Scientific Research Applications
-
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties .
-
Biology: : The biological activity of oxadiazole derivatives, including antimicrobial, antifungal, and anticancer properties, makes this compound a valuable candidate for biological studies .
-
Medicine: : The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases .
-
Industry: : The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-YL)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
-
Binding to Enzymes: : The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
-
Interaction with Receptors: : The compound may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
-
DNA Intercalation: : The compound’s planar structure allows it to intercalate into DNA, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)butanamide and related 1,3,4-oxadiazole derivatives:
*Estimated via molecular formula (C₁₈H₂₄N₄O₂).
Key Structural and Functional Insights:
Substituent Effects on Activity: Antifungal Activity: LMM5 and LMM11 (sulfamoyl-benzamide derivatives) show potent antifungal activity due to sulfamoyl groups enhancing target binding . The dipropylamino group in the target compound may similarly improve interactions with fungal enzymes. Anticancer Activity: Propanamide derivatives (e.g., 2-amino-N-((5-phenyl-oxadiazol-2-yl)methyl)propanamide) inhibit HDAC-8, with IC₅₀ values in the low micromolar range. The longer butanamide chain in the target compound could modulate selectivity or potency .
Melting Points: Derivatives with nitro groups (e.g., 6d, 295–296°C) exhibit higher melting points than alkylated analogs, reflecting stronger intermolecular forces .
Synthetic Accessibility :
- Compounds with carbohydrazide substituents (e.g., 6c–6g) are synthesized via Schiff base formation, yielding 41–91% . The target compound likely requires amide coupling or cyclization, similar to LMM5/LMM11 synthesis .
Challenges and Opportunities:
- Limited Direct Data: The target compound’s biological profile must be extrapolated from structural analogs.
- Optimization Potential: Modifying the dipropylamino chain (e.g., cyclization or fluorination) could balance lipophilicity and solubility for improved pharmacokinetics .
Biological Activity
4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-YL)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, effects on specific biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a dipropylamino group linked to a butanamide chain and a 5-phenyl-1,3,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The molecular formula is CHNO, with a molecular weight of approximately 284.35 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have indicated that oxadiazole derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to this compound have shown inhibition of carboxylesterase Notum, which negatively regulates the Wnt signaling pathway. This inhibition can lead to enhanced cellular signaling critical for various physiological processes .
- Antioxidant Activity : The presence of the oxadiazole ring is associated with antioxidant properties. Compounds containing this structure have been shown to scavenge free radicals and reduce oxidative stress in cellular models .
- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of apoptotic pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| Inhibition of Notum | 2.1 | |
| Antioxidant capacity (DPPH assay) | 15 | |
| Cytotoxicity against cancer cell lines | Varies (5-20) |
Case Study 1: Notum Inhibition
In a study conducted by Mahy et al., derivatives of 5-phenyl-1,3,4-oxadiazol-2(3H)-ones were evaluated for their ability to inhibit Notum carboxylesterase activity. The lead compound exhibited an IC50 value of 2.1 µM, demonstrating significant inhibitory potential that could be leveraged for therapeutic applications in diseases where Wnt signaling is dysregulated .
Case Study 2: Antioxidant Effects
Research has shown that oxadiazole derivatives possess antioxidant properties that mitigate oxidative stress in vitro. The DPPH radical scavenging assay indicated that compounds similar to this compound exhibit moderate antioxidant activity with an IC50 around 15 µM .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 4-(Dipropylamino)-N-(5-phenyl-1,3,4-oxadiazol-2-YL)butanamide, and what reaction yields are achievable?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., H₂SO₄ or POCl₃) .
- Step 2 : Coupling the oxadiazole moiety with a dipropylamino-substituted butanamide precursor using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Yields : Optimized conditions (e.g., inert atmosphere, controlled temperature at 0–5°C for coupling) can achieve 65–75% overall yield, with purity >95% confirmed by HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond angles (e.g., C–N–C in oxadiazole at ~120°) and torsion angles between aromatic and alkyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the dipropylamino and oxadiazole moieties for enhanced enzyme inhibition?
- Dipropylamino Modifications :
- Steric Effects : Replace propyl groups with bulkier substituents (e.g., cyclopentyl) to improve hydrophobic interactions in enzyme pockets, as seen in CYP51 inhibitors .
- Electron Density : Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize charge-transfer interactions with catalytic residues .
- Oxadiazole Optimization :
Q. What experimental models are suitable for evaluating this compound’s efficacy against parasitic or fungal targets, and how does its potency compare to existing inhibitors?
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against sterol 14α-demethylase (CYP51) using UV-Vis spectroscopy with lanosterol as substrate .
- Cell-Based Assays : Test anti-parasitic activity in T. cruzi-infected cardiomyocytes (EC₅₀ <1 nM achievable with optimized derivatives) .
- In Vivo Models :
- Murine Chagas Disease : Oral administration at 10 mg/kg/day for 30 days achieves 100% survival in chronic infection models, comparable to VNI .
Key Methodological Considerations
- Crystallographic Analysis : Use SCXRD to resolve steric clashes between the dipropylamino group and enzyme active sites, as demonstrated in VNI derivatives .
- Pharmacokinetics : Assess oral bioavailability using murine models, focusing on Cₘₐₓ and half-life parameters to align with clinical candidate profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
